ethyl N-(9,10-dioxoanthracen-2-yl)carbamate
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Overview
Description
Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate is a chemical compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 g/mol It is known for its unique structure, which includes an anthracene backbone with a carbamate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate can be synthesized through the reaction of 2-aminoanthraquinone with ethyl chloroformate . The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted carbamates and ureas.
Scientific Research Applications
Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl N-(9,10-dioxoanthracen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate can be compared with other anthraquinone derivatives:
2-Aminoanthraquinone: A precursor in the synthesis of this compound.
Anthraquinone: A simpler structure lacking the carbamate group.
9,10-Anthraquinone-2-carboxylic acid: Similar backbone but with a carboxylic acid group instead of a carbamate.
Properties
CAS No. |
6337-15-1 |
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Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
ethyl N-(9,10-dioxoanthracen-2-yl)carbamate |
InChI |
InChI=1S/C17H13NO4/c1-2-22-17(21)18-10-7-8-13-14(9-10)16(20)12-6-4-3-5-11(12)15(13)19/h3-9H,2H2,1H3,(H,18,21) |
InChI Key |
JKJJPMXYDHJAIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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